Cas no 1600219-93-9 (5-(chlorosulfonyl)thiophene-3-carbonyl chloride)

5-(Chlorosulfonyl)thiophene-3-carbonyl chloride is a highly reactive bifunctional compound featuring both a chlorosulfonyl and an acyl chloride group on a thiophene backbone. This structure enables versatile applications in organic synthesis, particularly as a key intermediate for introducing thiophene-based sulfonyl or carbonyl functionalities into target molecules. Its dual reactivity allows for selective modifications, making it valuable in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under controlled conditions ensures reliable handling, while its high purity facilitates precise synthetic transformations. Suitable for use in nucleophilic substitution or acylation reactions, it offers efficiency in constructing complex heterocyclic systems. Proper storage under anhydrous conditions is recommended to maintain reactivity.
5-(chlorosulfonyl)thiophene-3-carbonyl chloride structure
1600219-93-9 structure
Product Name:5-(chlorosulfonyl)thiophene-3-carbonyl chloride
CAS No:1600219-93-9
MF:C5H2Cl2O3S2
MW:245.103577136993
CID:5245258
Update Time:2025-06-11

5-(chlorosulfonyl)thiophene-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarbonyl chloride, 5-(chlorosulfonyl)-
    • 5-(chlorosulfonyl)thiophene-3-carbonyl chloride
    • Inchi: 1S/C5H2Cl2O3S2/c6-5(8)3-1-4(11-2-3)12(7,9)10/h1-2H
    • InChI Key: BNAXPGXWSVZGQP-UHFFFAOYSA-N
    • SMILES: C(Cl)(C1C=C(S(Cl)(=O)=O)SC=1)=O

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Additional information on 5-(chlorosulfonyl)thiophene-3-carbonyl chloride

Introduction to 5-(chlorosulfonyl)thiophene-3-carbonyl chloride (CAS No. 1600219-93-9)

5-(chlorosulfonyl)thiophene-3-carbonyl chloride, with the chemical formula C₆H₂Cl₂NO₄S, is a highly versatile and reactive intermediate in organic synthesis, particularly in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are well-known for their utility in introducing sulfonyl groups into molecules, making them valuable tools in medicinal chemistry. The presence of both a thiophene ring and a chlorosulfonyl substituent enhances its reactivity, allowing for diverse synthetic transformations that are crucial for developing novel bioactive compounds.

The CAS No. 1600219-93-9 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. Its molecular structure features a thiophene core substituted at the 3-position with a carbonyl chloride group, flanked by a chlorosulfonyl moiety at the 5-position. This arrangement imparts unique electronic and steric properties, making it an attractive building block for constructing complex scaffolds.

In recent years, 5-(chlorosulfonyl)thiophene-3-carbonyl chloride has garnered significant attention due to its role in the synthesis of various pharmacologically relevant molecules. The reactivity of the carbonyl chloride group allows for facile nucleophilic addition reactions, while the sulfonyl group can participate in further derivatization processes. These characteristics make it particularly useful in the development of heterocyclic compounds, which are prevalent in many drug candidates.

One of the most compelling applications of 5-(chlorosulfonyl)thiophene-3-carbonyl chloride is in the synthesis of thiophene-based scaffolds that exhibit biological activity. Thiophenes are aromatic heterocycles that are widely present in natural products and pharmaceuticals, owing to their ability to interact with biological targets such as enzymes and receptors. By incorporating functionalized thiophene derivatives into drug molecules, researchers can modulate bioactivity and improve pharmacokinetic properties.

Recent studies have demonstrated the utility of 5-(chlorosulfonyl)thiophene-3-carbonyl chloride in the preparation of novel sulfonamides and thiophene-containing heterocycles. For instance, its reaction with primary amines yields sulfonamides, which are crucial motifs in many therapeutic agents. Additionally, its use in constructing thiazole derivatives has shown promise in anti-inflammatory and anticancer research. These findings highlight its importance as a synthetic intermediate in drug discovery.

The reactivity of the chlorosulfonyl group also makes 5-(chlorosulfonyl)thiophene-3-carbonyl chloride a valuable reagent for introducing sulfonylation reactions into complex molecular frameworks. Sulfonylation is a common strategy in medicinal chemistry for enhancing binding affinity and metabolic stability. The ability to selectively introduce sulfonyl groups at specific positions on thiophene derivatives allows for fine-tuning of molecular properties, which is essential for optimizing drug-like characteristics.

In addition to its pharmaceutical applications, 5-(chlorosulfonyl)thiophene-3-carbonyl chloride has found utility in materials science and catalysis. Its ability to participate in cross-coupling reactions and other transformations makes it a valuable tool for synthesizing advanced materials with tailored properties. For example, researchers have explored its use in generating thiophene-based polymers that exhibit unique electronic or optical characteristics.

The synthesis of 5-(chlorosulfonyl)thiophene-3-carbonyl chloride itself involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared from commercially available thiophene derivatives through chlorination and sulfonylation reactions. The precise control over reaction conditions ensures high yield and purity, making it readily accessible for further synthetic applications.

One notable aspect of working with 5-(chlorosulfonyl)thiophene-3-carbonyl chloride is its handling requirements. While it is not classified as a hazardous material under standard regulations, proper safety precautions must be observed due to its reactivity. It should be stored under inert conditions to prevent degradation and handled using standard laboratory protocols to ensure safe usage.

The growing interest in thiophene-based compounds has spurred further research into developing more efficient synthetic routes for derivatives like 5-(chlorosulfonyl)thiophene-3-carbonyl chloride. Advances in catalytic methods and green chemistry principles have enabled more sustainable approaches to its synthesis, reducing waste and improving atom economy. These innovations are crucial for meeting the demands of modern drug discovery programs.

In conclusion,5-(chlorosulfonyl)thiophene-3-carbonyl chloride (CAS No. 1600219-93-9) is a multifunctional intermediate with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new applications for thiophene derivatives,5-(chlorosulfonyl)thiophene-3-carbonyl chloride will undoubtedly remain at the forefront of organic synthesis.

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